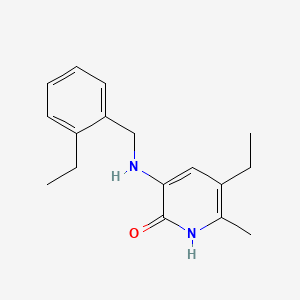
2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with ethyl, methyl, and amino groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia or amines, followed by cyclization and further functionalization steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the amino or ethyl groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as nitric acid or potassium permanganate.
Reducing agents: Including hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of amino or alkyl-substituted pyridinones.
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinone: A simpler analog with fewer substituents.
5-Ethyl-2-methylpyridine: Shares some structural similarities but lacks the amino group.
3-Amino-2-pyridinone: Another related compound with different substitution patterns.
Uniqueness
The unique combination of substituents in 2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- imparts distinct chemical properties, making it more versatile in certain applications compared to its analogs. Its specific structure allows for targeted interactions in biological systems and unique reactivity in chemical synthesis.
Properties
CAS No. |
145901-88-8 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
5-ethyl-3-[(2-ethylphenyl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H22N2O/c1-4-13-8-6-7-9-15(13)11-18-16-10-14(5-2)12(3)19-17(16)20/h6-10,18H,4-5,11H2,1-3H3,(H,19,20) |
InChI Key |
KIKKPRBEMAXBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CNC2=CC(=C(NC2=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















